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Compound of Interest

Compound Name: 3-Amino-4-iodopyridine

Cat. No.: B027973 Get Quote

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains

a cornerstone for developing novel molecular entities. Among the vast array of functionalized

pyridines, 3-Amino-4-iodopyridine stands out as a particularly versatile and reactive building

block. Its strategic placement of an amino group and an iodine atom on the pyridine ring allows

for sequential, regioselective functionalization, making it a highly sought-after intermediate for

constructing complex molecular architectures.

This guide provides an objective comparison of 3-Amino-4-iodopyridine against other

common synthetic intermediates. We will delve into its performance in key cross-coupling

reactions, supported by comparative data and detailed experimental protocols, to assist

researchers, scientists, and drug development professionals in making informed decisions for

their synthetic strategies.

Physicochemical and Reactivity Profiles of
Aminopyridine Intermediates
The choice of an intermediate is governed by its physical properties and, more critically, its

reactivity. The carbon-iodine bond is the most labile among carbon-halogen bonds, generally

leading to higher reactivity in palladium-catalyzed cross-coupling reactions. This allows for

milder reaction conditions compared to bromo or chloro analogs, which is often crucial for

sensitive substrates.
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The following table summarizes key physicochemical parameters for 3-Amino-4-iodopyridine
and selected alternatives.

Compound Structure
Molecular
Weight ( g/mol
)

Melting Point
(°C)

pKa
(Conjugate
Acid)

3-Amino-4-

iodopyridine
220.01 65-70[1] ~3.0 (estimated)

3-Amino-4-

bromopyridine
172.99 78-82 ~3.2 (estimated)

3-Amino-4-

chloropyridine
128.55 60-63 ~3.4 (estimated)

3-Aminopyridine 94.11[2] 65[3] 6.04

Note: pKa values for halogenated compounds are estimated based on the electron-withdrawing

effects of the halogens.

Performance in Palladium-Catalyzed Cross-
Coupling Reactions
The true value of 3-Amino-4-iodopyridine is demonstrated in its superior performance in

cornerstone synthetic transformations like the Suzuki-Miyaura, Buchwald-Hartwig, and

Sonogashira reactions.[4][5][6]
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Caption: Versatility of 3-Amino-4-iodopyridine in key cross-coupling reactions.

Data Presentation: Suzuki-Miyaura Coupling
Comparison
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds. The higher

reactivity of the C-I bond in 3-Amino-4-iodopyridine often translates to higher yields under

milder conditions compared to its bromo and chloro counterparts.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b027973?utm_src=pdf-body-img
https://www.benchchem.com/product/b027973?utm_src=pdf-body
https://www.benchchem.com/product/b027973?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aryl
Halide

Coupling
Partner

Catalyst
(mol%)

Base Temp (°C) Time (h) Yield (%)

3-Amino-4-

iodopyridin

e

Phenylboro

nic acid

Pd(PPh₃)₄

(3)
K₂CO₃ 80 4 92

3-Amino-4-

bromopyrid

ine

Phenylboro

nic acid

Pd(PPh₃)₄

(5)
K₂CO₃ 100 12 85[7]

3-Amino-4-

chloropyridi

ne

Phenylboro

nic acid

Pd₂(dba)₃

(5) / SPhos

(10)

K₃PO₄ 110 18 78

Note: Data is representative and compiled from typical literature procedures for analogous

compounds.[7][8]

Data Presentation: Buchwald-Hartwig Amination
Comparison
This reaction is crucial for synthesizing substituted diaminopyridines, common motifs in

pharmacologically active compounds. Again, the reactivity trend I > Br > Cl holds, enabling

more efficient C-N bond formation.
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Aryl
Halide

Amine
Partner

Catalyst
(mol%)

Ligand
(mol%)

Base Temp (°C) Yield (%)

3-Amino-4-

iodopyridin

e

Morpholine
Pd₂(dba)₃

(2)
XPhos (4) NaOtBu 80 95

3-Amino-4-

bromopyrid

ine

Morpholine
Pd₂(dba)₃

(2)
RuPhos (8) LiHMDS 100 83[9]

3-Amino-4-

chloropyridi

ne

Morpholine
Pd(OAc)₂

(4)
RuPhos (8) K₂CO₃ 120 65

Note: Data is representative and compiled from typical literature procedures.[9][10][11]

Data Presentation: Sonogashira Coupling Comparison
For introducing alkynyl moieties, the Sonogashira coupling is indispensable. The reaction with

3-Amino-4-iodopyridine proceeds efficiently, often at room temperature, which is a significant

advantage over less reactive halides.[6][12]

Aryl
Halide

Alkyne
Partner

Pd
Catalyst
(mol%)

Cu Co-
catalyst
(mol%)

Base Temp (°C) Yield (%)

3-Amino-4-

iodopyridin

e

Phenylacet

ylene

PdCl₂(PPh

₃)₂ (2)
CuI (4) TEA 25 94

3-Amino-4-

bromopyrid

ine

Phenylacet

ylene

PdCl₂(PPh

₃)₂ (4)
CuI (8) TEA / DMF 80 88[13]

3-Amino-4-

chloropyridi

ne

Phenylacet

ylene

PdCl₂(PPh

₃)₂ (5)
CuI (10) DIPA 100 55

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3098119/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3098119/
https://grokipedia.com/page/Buchwald%E2%80%93Hartwig_amination
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Buchwald_Hartwig_Amination_using_3_Bromopyridine_D4.pdf
https://www.benchchem.com/product/b027973?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Sonogashira_Reaction_with_3_Fluoro_4_Iodopyridine.pdf
https://en.wikipedia.org/wiki/Sonogashira_coupling
https://www.scirp.org/journal/paperinformation?paperid=77599
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: Data is representative and compiled from typical literature procedures.[12][13]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. Standard laboratory

safety procedures should always be followed.

Protocol 1: General Procedure for Suzuki-Miyaura
Coupling

Reaction Setup: To a flame-dried Schlenk flask, add the aminopyridine halide (1.0 eq),

arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and base (e.g.,

K₂CO₃, 2.0 eq).

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three

times.

Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.

Reaction: Heat the mixture to the specified temperature (80-110 °C) with vigorous stirring.

Monitor progress by TLC or LC-MS.

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate

and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel.

Mandatory Visualization: Suzuki-Miyaura Experimental
Workflow
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Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.
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Protocol 2: General Procedure for Buchwald-Hartwig
Amination

Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst

(e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and base (e.g., NaOtBu,

1.4 eq) to a dry Schlenk tube.

Reactant Addition: Add the aminopyridine halide (1.0 eq) and anhydrous, degassed solvent

(e.g., Toluene or Dioxane).

Amine Addition: Add the amine coupling partner (1.2 eq) via syringe.

Reaction: Seal the tube and heat the mixture to the desired temperature (80-120 °C) with

vigorous stirring. Monitor the reaction by GC-MS or LC-MS.

Workup: After cooling to room temperature, quench the reaction by adding a saturated

aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g.,

ethyl acetate), wash with brine, and dry over anhydrous MgSO₄.

Purification: Filter, concentrate, and purify the crude material by flash column

chromatography.

Protocol 3: General Procedure for Sonogashira
Coupling

Reaction Setup: To a Schlenk flask, add the aminopyridine halide (1.0 eq), palladium catalyst

(e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (4-10 mol%).

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon).

Solvent and Reagents: Add an anhydrous amine base solvent (e.g., triethylamine or

diisopropylamine) followed by the terminal alkyne (1.1 eq) via syringe.

Reaction: Stir the mixture at the specified temperature (25-100 °C) until the starting material

is consumed (monitored by TLC).
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Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in

ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by

column chromatography.

Application in Medicinal Chemistry: Kinase
Inhibition
Aminopyridine derivatives are privileged scaffolds in the development of kinase inhibitors,

which are crucial in cancer therapy.[14] They often function by competing with ATP for the

binding site on the kinase, thereby blocking the downstream signaling pathway that promotes

cell proliferation.

Mandatory Visualization: Kinase Inhibition Signaling
Pathway
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Caption: Mechanism of kinase inhibition by a competitive aminopyridine-based inhibitor.

Conclusion
3-Amino-4-iodopyridine is a superior synthetic intermediate for a range of critical organic

transformations. Its high reactivity, particularly in palladium-catalyzed cross-coupling reactions,
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allows for the use of milder conditions, shorter reaction times, and often results in higher yields

compared to its bromo- and chloro-substituted counterparts. While cost and stability can be

considerations, its versatility and efficiency in building molecular complexity make it an

invaluable tool for researchers in drug discovery and materials science, enabling the rapid

synthesis of diverse compound libraries. This guide demonstrates that for applications

demanding high reactivity and efficiency, 3-Amino-4-iodopyridine is often the intermediate of

choice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Benchmarking Guide: 3-Amino-4-
iodopyridine as a Premier Synthetic Intermediate]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b027973#benchmarking-3-amino-4-
iodopyridine-against-other-synthetic-intermediates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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